molecular formula C19H23BN2O3 B14769474 3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B14769474
M. Wt: 338.2 g/mol
InChI Key: UKHPLWOOCICUOK-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is an organic compound that features a pyridine ring, a carboxamide group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester is formed by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under Suzuki-Miyaura coupling conditions. This reaction is usually catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.

    Amidation Reaction: The resulting boronate ester is then reacted with 3-methylpyridine-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be necessary to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or borane can be used as reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to the unique properties of boron-containing compounds.

    Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The carboxamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar boronate ester functionality but lacks the pyridine and carboxamide groups.

    3-methylpyridine-2-carboxamide: Similar carboxamide functionality but lacks the boronate ester group.

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester functionality but lacks the aromatic and carboxamide groups.

Uniqueness

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is unique due to the combination of its boronate ester, pyridine, and carboxamide functionalities

Properties

Molecular Formula

C19H23BN2O3

Molecular Weight

338.2 g/mol

IUPAC Name

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H23BN2O3/c1-13-9-8-12-21-16(13)17(23)22-15-11-7-6-10-14(15)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23)

InChI Key

UKHPLWOOCICUOK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3=C(C=CC=N3)C

Origin of Product

United States

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